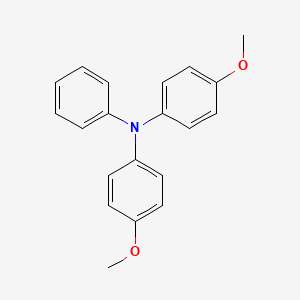

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

Description

Properties

IUPAC Name |

4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-22-19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)18-10-14-20(23-2)15-11-18/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPTYHDCQPDNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441568 | |

| Record name | 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20440-94-2 | |

| Record name | 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

An In-Depth Technical Guide for the Synthesis and Characterization of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline, a triarylamine of significant interest in materials science. Triarylamines are a cornerstone class of organic materials renowned for their hole-transporting capabilities, making them integral components in organic light-emitting diodes (OLEDs), solar cells, and organic semiconductors.[1][2] This document moves beyond a simple recitation of protocols, offering an in-depth analysis of the causality behind methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. We present detailed procedures for palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for C-N bond formation.[3][4] Furthermore, this guide establishes a self-validating system of characterization, employing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unequivocally confirm the structure and purity of the target compound.

Introduction: The Significance of Triarylamines

Triarylamines are a class of molecules characterized by a central nitrogen atom bonded to three aromatic rings. Their propeller-like, non-planar structure and electron-rich nature bestow upon them unique electronic properties. Specifically, they possess low ionization potentials and can be readily oxidized to form stable radical cations, a critical attribute for efficient hole injection and transport.[5] This property has cemented their role as indispensable materials in a host of organic electronic devices.[2][6]

The subject of this guide, 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline, is a specific unsymmetrical triarylamine. The methoxy groups (-OCH₃) act as electron-donating groups, further tuning the electronic properties of the molecule. Understanding and mastering the synthesis of such compounds is crucial for developing next-generation materials with tailored functionalities for applications ranging from vibrant OLED displays to high-efficiency perovskite solar cells.[7][8]

Synthetic Methodologies: A Tale of Two Couplings

The construction of the C-N bonds in triarylamines is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. While several methods exist, the Buchwald-Hartwig amination and the Ullmann condensation are the most prominent.

-

Ullmann Condensation: This classic copper-catalyzed reaction is the historical method for forming aryl amines.[9][10] Traditional protocols often require harsh conditions, including high temperatures (frequently >200 °C) and polar aprotic solvents.[10] While modern advancements, such as the use of ligands like 1,10-phenanthroline, have successfully moderated these conditions, the reaction can still be capricious.[5][11]

-

Buchwald-Hartwig Amination: Recognized as one of the most powerful methods for preparing arylamines, this palladium-catalyzed reaction offers a more versatile and often milder alternative to the Ullmann condensation.[3] It exhibits broad substrate scope and functional group tolerance, generally providing higher yields under more controlled conditions.[12][13] Given its reliability and efficiency, this guide will focus on the Buchwald-Hartwig approach.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline can be efficiently achieved via a double arylation of p-anisidine or a single arylation of a diarylamine precursor. The latter is often more controlled. Here, we outline the synthesis from N-(4-methoxyphenyl)aniline and 1-bromo-4-methoxybenzene.

Caption: Buchwald-Hartwig synthesis of the target triarylamine.

Causality of Reagent Selection

-

Palladium Precatalyst (e.g., Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable source of Pd(0), which is the active catalytic species that initiates the reaction cycle.

-

Ligand (e.g., Xantphos): The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition, leading to higher yields.

-

Base (e.g., NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile (an amide) that participates in the coupling reaction.

-

Solvent (e.g., Toluene): An anhydrous, non-polar aprotic solvent like toluene is used to dissolve the reactants and is stable at the required reaction temperatures.

Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis and subsequent purification.

Synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

| Reagent/Material | Molar Eq. | Amount | Purpose |

| N-(4-methoxyphenyl)aniline | 1.0 | (e.g., 1.99 g, 10 mmol) | Starting Material |

| 1-bromo-4-methoxybenzene | 1.1 | (e.g., 2.06 g, 11 mmol) | Arylating Agent |

| Pd₂(dba)₃ | 0.01 | (e.g., 92 mg, 0.1 mmol) | Catalyst Precursor |

| Xantphos | 0.03 | (e.g., 173 mg, 0.3 mmol) | Ligand |

| Sodium tert-butoxide (NaOtBu) | 1.4 | (e.g., 1.35 g, 14 mmol) | Base |

| Anhydrous Toluene | - | 50 mL | Solvent |

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(4-methoxyphenyl)aniline, 1-bromo-4-methoxybenzene, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Under the inert atmosphere, add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a solid or oil.

Purification by Column Chromatography

High purity is essential for many of the applications of triarylamines.[5] Column chromatography is the most effective method for removing residual catalyst, unreacted starting materials, and byproducts.[14][15]

Procedure:

-

Slurry Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column.

-

Elution: Elute the column with a solvent system of increasing polarity. A typical gradient might start with 100% hexane and gradually increase the percentage of a slightly more polar solvent like ethyl acetate or toluene.

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline as a solid.[16]

Caption: Overall workflow from synthesis to final characterization.

Characterization: Confirming Identity and Purity

Unequivocal characterization is paramount. The following techniques provide a complete picture of the synthesized molecule.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result for C₂₀H₁₉NO₂ |

| ¹H NMR | Chemical Shift (δ) | ~6.8-7.3 ppm (aromatic protons), ~3.8 ppm (methoxy -OCH₃ protons) |

| ¹³C NMR | Number of Signals | Expect distinct signals for all unique carbon atoms in the aromatic and methoxy groups. |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 305.14 (for C₂₀H₁₉NO₂) |

| IR Spec. | Key Stretches (cm⁻¹) | ~3050 (Aromatic C-H), ~2835 (Methoxy C-H), ~1245 (Aryl C-O), ~1320 (C-N) |

| Melting Point | Range | A sharp melting point indicates high purity. |

Note: The exact chemical shifts in NMR can vary slightly depending on the solvent used.

Interpreting the Data

-

¹H NMR Spectroscopy: The integration of the proton signals should correspond to the number of protons in each environment. The aromatic region (6.8-7.3 ppm) will show complex splitting patterns (doublets and triplets) characteristic of substituted benzene rings. The sharp singlet around 3.8 ppm, integrating to 6 protons, is a definitive indicator of the two equivalent methoxy groups.

-

¹³C NMR Spectroscopy: This technique confirms the carbon skeleton of the molecule. The number of distinct signals will correspond to the number of chemically non-equivalent carbon atoms, confirming the overall structure.

-

Mass Spectrometry (MS): The most crucial piece of data from MS is the molecular ion peak. For 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline (C₂₀H₁₉NO₂), the expected exact mass is approximately 305.38 g/mol .[16] Observing a peak at m/z = 305 (or 306 for [M+H]⁺ in ESI) strongly supports the successful synthesis of the target compound.

-

Infrared (IR) Spectroscopy: This confirms the presence of key functional groups. The strong C-O stretching frequency for the aryl ether (~1245 cm⁻¹) and the C-N stretching of the tertiary amine (~1320 cm⁻¹) are important diagnostic peaks.

Conclusion

This guide has detailed an authoritative and reproducible methodology for the synthesis and characterization of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline. By grounding the protocol in the principles of the Buchwald-Hartwig amination and establishing a rigorous, multi-technique approach to characterization, researchers are well-equipped to produce and validate this valuable triarylamine derivative. The mastery of these techniques is a gateway to the rational design and development of advanced organic materials for the next generation of electronic and optoelectronic devices.

References

-

Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]

-

Hiraiz, Y., & Uozumi, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Green Chemistry, 12(1), 126-131. [Link]

-

Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. [Link]

-

Uozumi, Y. (2009). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications. [Link]

-

Bacon, R. G. R., & Rennison, S. C. (1969). The synthesis of di- and tri-arylamines through halogen displacement by base-activated arylamines: comparison with the Ullmann condensation. Journal of the Chemical Society C: Organic, 312-315. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Ito, H., et al. (2020). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters, 22(12), 4845–4850. [Link]

-

Hiraiz, Y., & Uozumi, Y. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. RSC Publishing. [Link]

-

Ito, H., et al. (2020). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Publications. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

Bellmann, E., et al. (1998). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Chemistry of Materials, 10(6), 1668–1676. [Link]

-

Janus, K., et al. (2014). Triarylamine Substituted Arylene Bisimides as Solution Processable Organic Semiconductors for Field Effect Transistors. ResearchGate. [Link]

-

Wang, J., et al. (2016). Triarylamine: Versatile Platform for Organic, Dye-Sensitized, and Perovskite Solar Cells. Chemical Reviews, 116(23), 14675–14725. [Link]

-

Wu, J.-T., et al. (2019). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. ACS Applied Materials & Interfaces, 11(15), 14191–14200. [Link]

-

Uemura, T., et al. (2020). Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. Catalysis Science & Technology, 10(10), 3294-3303. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Polytriarylamine Semiconductors [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 15. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p -toluenesulfonic acid hybrid ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06442G [pubs.rsc.org]

- 16. 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to the Electrochemical Properties of Substituted Triarylamine Compounds

Introduction: The Versatility of Triarylamines in Modern Electronics

Substituted triarylamine (TPA) compounds have emerged as a cornerstone in the field of organic electronics.[1][2] Their characteristic propeller-like three-dimensional structure, stemming from the nitrogen center linked to three phenyl groups, inhibits strong intermolecular interactions, leading to the formation of stable amorphous thin films.[1][3] This, combined with their low ionization potentials and reversible redox behavior, makes them exceptional candidates for a wide range of applications, including as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), as well as in electrochromic devices and as sensitizers in dye-sensitized solar cells (DSSCs).[1][4][5][6][7][8][9]

The electronic and electrochemical properties of triarylamines can be precisely tuned by introducing various substituent groups onto the aromatic rings.[1][4] This guide provides an in-depth exploration of the electrochemical characteristics of these versatile compounds, offering insights into their synthesis, redox behavior, and the profound influence of substituents. We will delve into the experimental techniques used for their characterization, supported by detailed protocols and theoretical underpinnings, to provide researchers, scientists, and drug development professionals with a comprehensive resource for designing and evaluating novel triarylamine-based materials.

I. The Core Electrochemistry of Triarylamines: A Tale of Reversible Oxidation

The defining electrochemical feature of triarylamine compounds is their ability to undergo reversible oxidation. The central nitrogen atom, with its lone pair of electrons, is the primary electroactive site.[2][4] Upon anodic oxidation, a stable radical cation is formed, a process that is fundamental to their hole-transporting capabilities.[1][4]

The initial oxidation is a one-electron process, generating the triarylaminium radical cation. This species is often stable, particularly when the para-positions of the phenyl rings are substituted, which prevents dimerization reactions that can occur with unsubstituted triphenylamine.[4][10] Further oxidation can lead to the formation of a dication, though this species is often less stable.[4] The stability of these oxidized species is crucial for the performance and longevity of devices incorporating triarylamine-based materials.

The redox potential at which these oxidation events occur is a critical parameter that dictates the material's suitability for a specific application. For instance, in PSCs, the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM, which is directly related to its oxidation potential, must be well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction.[7][11]

Caption: Generalized redox mechanism for a substituted triarylamine.

II. The Influence of Substituents: Tailoring Electrochemical Properties

The strategic placement of electron-donating or electron-withdrawing groups on the aryl rings of the triarylamine core is a powerful tool for modulating its electrochemical properties.

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups increase the electron density on the central nitrogen atom.[4][12] This destabilizes the HOMO level, leading to a lower oxidation potential, meaning the compound is more easily oxidized.[4] For example, amino-substituted triphenylamines are oxidized at significantly more negative potentials compared to the parent triphenylamine.[4]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) withdraw electron density from the nitrogen center. This stabilizes the HOMO level, resulting in a higher oxidation potential and making the compound more difficult to oxidize.[13] Fluorine substitution also influences the optoelectronic behavior and charge-transport properties, with the position of substitution (ortho or meta) having a distinct impact.[14]

The Hammett relationship can be used to correlate the oxidation potentials of substituted triarylamines with the electronic nature of the substituents, providing a quantitative framework for predicting their redox behavior.[4]

Quantitative Impact of Substituents on Oxidation Potential

| Substituent (para-position) | Type | First Oxidation Potential (E½ vs. Fc/Fc+) | HOMO Level (eV) | Reference |

| -H (unsubstituted) | Neutral | ~0.34 V | ~-5.1 eV | [4] |

| -OCH₃ | Donating | ~0.20 V | ~-5.0 eV | [12] |

| -N(CH₃)₂ | Donating | ~-0.1 V | ~-4.7 eV | [15][16] |

| -NH₂ | Donating | Varies with number of groups | Varies | [4] |

| -F | Withdrawing | Varies with position | Varies | [14] |

Note: The exact values can vary depending on the solvent, electrolyte, and reference electrode used in the electrochemical measurement.

III. Experimental Characterization: Unveiling the Electrochemical Landscape

A suite of electrochemical and spectroscopic techniques is employed to comprehensively characterize substituted triarylamine compounds.

A. Cyclic Voltammetry (CV): The Primary Tool

Cyclic voltammetry is the most common technique for investigating the redox behavior of triarylamines.[17] It provides crucial information about the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the electrogenerated species.[2]

-

Preparation of the Electrolyte Solution:

-

Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, deoxygenated electrochemical-grade solvent (e.g., dichloromethane or acetonitrile).[17] The solvent choice can influence the stability of the oxidized products.[4]

-

Prepare a ~1 mM solution of the triarylamine compound in the electrolyte solution.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the initial and final potentials to values where no faradaic processes are expected to occur.

-

Set the switching potential to a value sufficiently positive to encompass the oxidation of the triarylamine.

-

Select a scan rate, typically starting at 100 mV/s.

-

Run the cyclic voltammogram, scanning from the initial potential to the switching potential and back.

-

Record the resulting current versus potential plot.

-

-

Data Analysis:

-

Determine the half-wave potential (E½), which is the average of the anodic (Epa) and cathodic (Epc) peak potentials for a reversible couple. This provides an estimate of the formal redox potential.

-

Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

-

Assess the reversibility by examining the ratio of the cathodic to anodic peak currents (ipc/ipa), which should be close to 1 for a reversible process.

-

If ferrocene is not used as an internal standard, it is good practice to measure the voltammogram of ferrocene under the same conditions to reference the measured potentials to the Fc/Fc⁺ couple.

-

Caption: A schematic of a typical cyclic voltammetry experimental setup.

B. Spectroelectrochemistry: A Window into Redox Species

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to provide real-time spectroscopic information about the species generated at the electrode surface.[18][19][20] This powerful technique allows for the direct observation of the formation and decay of the radical cations and dications of triarylamines, providing insights into their stability and electronic structure.[4][17] For instance, the appearance of new absorption bands in the visible and near-infrared regions upon oxidation is characteristic of the formation of the triarylaminium radical cation.[4]

C. Computational Modeling: The Theoretical Insight

Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental studies.[13][21] DFT can be used to predict the HOMO and LUMO energy levels, ionization potentials, and electron affinities of triarylamine compounds.[13][17] These theoretical calculations can guide the design of new molecules with desired electrochemical properties and help in the interpretation of experimental data.[13] For example, DFT calculations can elucidate the influence of molecular geometry on the electronic structure and redox properties.[22]

IV. Applications: Harnessing the Electrochemical Properties of Triarylamines

The tunable electrochemical properties of substituted triarylamines make them highly valuable in a variety of applications.

-

Perovskite Solar Cells (PSCs): Triarylamine-based polymers and small molecules are widely used as hole-transporting materials in PSCs.[6][7][11] Their HOMO levels can be engineered to match the valence band of the perovskite, ensuring efficient extraction of holes and contributing to high power conversion efficiencies.[11]

-

Organic Light-Emitting Diodes (OLEDs): In OLEDs, triarylamines function as hole-injection and hole-transport layers, facilitating the transport of positive charge carriers to the emissive layer.[9][23][24] Their high thermal stability and good film-forming properties are also advantageous in these applications.[25]

-

Electrochromic Devices: The ability of triarylamines to switch between different colored states upon electrochemical oxidation and reduction makes them excellent materials for electrochromic applications, such as smart windows and displays.[8][26][27] Poly(triarylamine)s can exhibit multiple color changes with high stability.

-

Dye-Sensitized Solar Cells (DSSCs): Starburst triarylamines, which contain multiple triarylamine units radiating from a central core, have been successfully employed as electron donors in organic dyes for DSSCs, leading to improved light-harvesting and overall cell performance.[5][28][29][30]

V. Conclusion and Future Outlook

Substituted triarylamine compounds represent a remarkably versatile class of organic materials with a rich and tunable electrochemistry. The ability to precisely control their redox potentials and the stability of their oxidized states through synthetic modification has positioned them as key components in a host of advanced electronic devices. A thorough understanding of their electrochemical properties, gained through a combination of experimental techniques like cyclic voltammetry and spectroelectrochemistry, and supported by computational modeling, is paramount for the rational design of next-generation materials.

Future research will likely focus on the development of novel triarylamine derivatives with even more refined properties, such as enhanced stability, improved charge mobility, and tailored energy levels for specific applications. The exploration of new synthetic methodologies to access complex triarylamine architectures will continue to be a vibrant area of investigation. As the demand for high-performance, solution-processable, and cost-effective organic electronic materials grows, the importance of substituted triarylamines is set to increase even further.

References

-

Kao, T-W., Shiu, J.-Y., & Tu, G.-C. (2004). Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Electrochimica Acta, 49(28), 5035-5043. [Link]

-

Li, L., et al. (2008). Starburst Triarylamine Based Dyes for Efficient Dye-Sensitized Solar Cells. The Journal of Organic Chemistry, 73(10), 3729–3737. [Link]

-

Al-Yasari, A., et al. (2020). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Molecules, 25(21), 5039. [Link]

-

Calogero, G., et al. (2017). Hole-Transporting Materials for Printable Perovskite Solar Cells. Molecules, 22(10), 1562. [Link]

-

Singh, T., & Miyasaka, T. (2018). Influence of Hole Transporting Materials for High-Performance Perovskite Solar Cells. Journal of Materials Science: Materials in Electronics, 29(17), 14578–14616. [Link]

-

Wang, Y., et al. (2012). Synthesis of Hole-Transporting Materials Containing Triarylamine and its Properties. Applied Mechanics and Materials, 161, 133-136. [Link]

-

Hsiao, S.-H., & Chiu, Y.-T. (2015). Electrosynthesis and electrochromic properties of poly(amide-triarylamine)s containing triptycene units. Polymer Chemistry, 6(46), 8046-8058. [Link]

-

Li, L., et al. (2008). Starburst triarylamine based dyes for efficient dye-sensitized solar cells. The Journal of Organic Chemistry, 73(10), 3729-3737. [Link]

-

Stalmach, U., et al. (2000). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Chemistry of Materials, 12(9), 2677–2685. [Link]

-

Kousi, M., et al. (2018). Star-shaped triarylamine-based hole-transport materials in perovskite solar cells. Sustainable Energy & Fuels, 2(1), 158-167. [Link]

-

Hagopian, L., Köhler, G., & Walter, R. I. (1967). Substituent effects on the properties of stable aromatic free radicals. Oxidation-reduction potentials of triarylamine-triarylaminium ion systems. The Journal of Physical Chemistry, 71(7), 2290–2296. [Link]

-

Toma, H. E., & Araki, K. (2002). Spectroelectrochemical Characterization of Organic and Metal-Organic Compounds. Current Organic Chemistry, 6(1), 21-34. [Link]

-

Chang, Y.-C., et al. (2013). Synthesis, structures, and electrochromic behaviors of poly(triarylamine)s based on 3-substituted thiophene derivatives. RSC Advances, 3(45), 23075-23083. [Link]

-

Lee, S. H., et al. (2023). Impact of Fluorine Substitution Position on Triarylamine-Based Hole Transport Materials in Perovskite Solar Cells. Physical Chemistry Chemical Physics, 25(41), 28434-28442. [Link]

-

Hsiao, S.-H., & Chiu, Y.-T. (2015). Electrosynthesis and electrochromic properties of poly(amide-triarylamine)s containing triptycene units. Polymer Chemistry, 6(46), 8046-8058. [Link]

-

Velusamy, M., et al. (2011). Molecular design of triarylamine-based organic dyes for efficient dye-sensitized solar cells. New Journal of Chemistry, 35(10), 2049-2059. [Link]

-

Do, K., et al. (2021). Advances in Hole Transport Materials for Layered Casting Solar Cells. Polymers, 13(15), 2419. [Link]

-

Chern, Y.-T., et al. (2021). Achieving ultrahigh electrochromic stability of triarylamine-based polymers by the design of five electroactive nitrogen centers. Electrochimica Acta, 389, 138734. [Link]

-

Liou, G.-S. (2014). Recent advances in triphenylamine-based electrochromic derivatives and polymers. Polymer Chemistry, 5(20), 5835-5852. [Link]

-

Li, L., et al. (2008). Starburst triarylamine based dyes for efficient dye-sensitized solar cells. Semantic Scholar. [Link]

-

Gaina, C., & Gaina, V. (2014). Electrochemistry of triphenylamine derivatives. In Electrochemistry. IntechOpen. [Link]

-

Hsiao, S.-H., et al. (2017). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Polymers, 9(12), 659. [Link]

-

Demeshko, S., et al. (2019). Metal-Bonded Redox-Active Triarylamines and Their Interactions: Synthesis, Structure, and Redox Properties of Paddle-Wheel Copper Complexes. Chemistry – A European Journal, 25(4), 1047-1056. [Link]

-

Lindh, L., et al. (2022). Synthetic Efforts to Investigate the Effect of Planarizing the Triarylamine Geometry in Dyes for Dye-Sensitized Solar Cells. ACS Omega, 7(25), 21677–21691. [Link]

-

Wagner, P., & Wagner, K. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), e58411. [Link]

-

Thomas, K. R. J., et al. (2007). Investigation of Triphenylamine–Thiophene–Azomethine Derivatives: Toward Understanding Their Electrochromic Behavior. The Journal of Physical Chemistry C, 111(49), 18367–18376. [Link]

-

Lee, J. Y., et al. (2021). Triarylamine-Pyridine-Carbonitriles for Organic Light-Emitting Devices with EQE Nearly 40%. Advanced Materials, 33(35), 2008032. [Link]

-

Hagopian, L., Köhler, G., & Walter, R. I. (1967). Substituent effects on the properties of stable aromatic free radicals. Oxidation-reduction potentials of triaryl-amine-triarylaminium ion systems. The Journal of Physical Chemistry, 71(7), 2290–2296. [Link]

-

Wu, J.-T., Lin, H.-T., & Liou, G.-S. (2019). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. ACS Applied Materials & Interfaces, 11(16), 14902–14908. [Link]

-

Wu, J.-T., Lin, H.-T., & Liou, G.-S. (2019). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. ACS Applied Materials & Interfaces, 11(16), 14902–14908. [Link]

-

Lambert, C., et al. (2002). Charge-transfer transitions in triarylamine mixed-valence systems: a joint density functional theory and vibronic coupling study. Journal of the American Chemical Society, 124(35), 10519–10530. [Link]

-

Lee, J. Y., et al. (2021). Triarylamine-Pyridine-Carbonitriles for Organic Light-Emitting Devices with EQE Nearly 40%. Advanced Materials, 33(35), 2008032. [Link]

-

Demeshko, S., et al. (2019). Metal-Bonded Redox-Active Triarylamines and Their Interactions: Synthesis, Structure, and Redox Properties of Paddle-Wheel Copper Complexes. Chemistry – A European Journal, 25(4), 1047-1056. [Link]

-

Mennie, K. C., et al. (2020). Triarylamines as Catholytes in Aqueous Organic Redox Flow Batteries. ChemSusChem, 13(17), 4448-4454. [Link]

-

Hagopian, L., Köhler, G., & Walter, R. I. (1967). Substituent effects on the properties of stable aromatic free radicals. Oxidation-reduction potentials of triaryl-amine-triarylaminium ion systems. The Journal of Physical Chemistry, 71(7), 2290–2296. [Link]

-

Darwish, N., & D'Alessandro, D. M. (2021). Spectroelectrochemistry: A Powerful Tool for Studying Fundamental Properties and Emerging Applications of Solid-State Materials Including Metal–Organic Frameworks. Australian Journal of Chemistry, 74(2), 77-93. [Link]

-

Nielsen, M. F., et al. (2009). Substituent effects on the redox properties and structure of substituted triphenylamines. An experimental and computational study. Tetrahedron, 65(48), 10013-10020. [Link]

-

Zhang, Q.-K., et al. (2021). First-Principles Study on Redox Magnetism and Electrochromism of Cyclometalated Triarylamine-Core Triruthenium Complex. Molecules, 26(2), 374. [Link]

-

Phipps, R. J., & McMurray, L. (2016). Synthesis of Triarylamines via Sequential C–N Bond Formation. ACS Figshare. [Link]

-

Gryca, I., & Shim, Y.-B. (2015). In Situ Spectroelectrochemistry of Organic Compounds. In Organic Electrochemistry (5th ed., pp. 169-190). CRC Press. [Link]

-

Jamroz, M. H. (2015). Vibrational Circular Dichorism and Redox Analysis of Bridged Triarylamine Heterohelicenes; A DFT Study. In Applications of Density Functional Theory to Biological and Bioinorganic Chemistry. IntechOpen. [Link]

-

Lambert, C., et al. (2001). Intervalence transition in triarylamine mixed-valence systems: A time-dependent density functional theory study. The Journal of Chemical Physics, 115(20), 9414-9423. [Link]

-

Forouzan, F., & Bard, A. J. (1997). Homogeneous Oxidation of Trialkylamines by Metal Complexes and Its Impact on Electrogenerated Chemiluminescence in the Trialkylamine/Ru(bpy)32+ System. The Journal of Physical Chemistry B, 101(49), 10258–10264. [Link]

-

Lambert, C., & Nöll, G. (1998). The Class II/III Transition in Triarylamine Redox Systems. Journal of the American Chemical Society, 120(33), 8567–8573. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. A review of hole-transport materials for perovskite solar cells - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]

- 8. Electrosynthesis and electrochromic properties of poly(amide-triarylamine)s containing triptycene units - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metal‐Bonded Redox‐Active Triarylamines and Their Interactions: Synthesis, Structure, and Redox Properties of Paddle‐Wheel Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s [mdpi.com]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. Impact of Fluorine Substitution Position on Triarylamine-Based Hole Transport Materials in Perovskite Solar Cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. ossila.com [ossila.com]

- 20. connectsci.au [connectsci.au]

- 21. Charge-transfer transitions in triarylamine mixed-valence systems: a joint density functional theory and vibronic coupling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Triarylamine-Pyridine-Carbonitriles for Organic Light-Emitting Devices with EQE Nearly 40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis of Hole-Transporting Materials Containing Triarylamine and its Properties | Scientific.Net [scientific.net]

- 26. Electrosynthesis and electrochromic properties of poly(amide-triarylamine)s containing triptycene units - RSC Advances (RSC Publishing) DOI:10.1039/C5RA18757E [pubs.rsc.org]

- 27. Recent advances in triphenylamine-based electrochromic derivatives and polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Starburst triarylamine based dyes for efficient dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Molecular design of triarylamine-based organic dyes for efficient dye-sensitized solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. Starburst triarylamine based dyes for efficient dye-sensitized solar cells. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Triarylamines

Triarylamines are a class of organic compounds characterized by a central nitrogen atom bonded to three aryl groups. Their unique electronic and photophysical properties, primarily their ability to transport positive charge carriers (holes), have positioned them as crucial components in a wide array of advanced materials and electronic devices.[1][2] The specific compound, 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline, also known as bis(4-methoxyphenyl)phenylamine, is a member of this important class. This guide provides a comprehensive overview of its molecular structure, IUPAC nomenclature, synthetic methodologies, spectroscopic characterization, and potential applications, with a focus on its role in materials science.

Molecular Structure and IUPAC Nomenclature

The molecular structure of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline consists of a central nitrogen atom bonded to one phenyl group and two 4-methoxyphenyl groups. The methoxy groups (-OCH3) are located at the para-position of their respective phenyl rings.

IUPAC Name: 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

Molecular Formula: C20H19NO2

Molecular Weight: 305.38 g/mol [3]

CAS Number: 20440-94-2[4]

The structure of this molecule, with its propeller-like arrangement of the three aryl rings around the central nitrogen, is key to its function in electronic applications. This non-planar geometry helps to prevent strong intermolecular π-π stacking, which can be detrimental to the performance of organic electronic devices.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C20H19NO2 | [3] |

| Molecular Weight | 305.38 g/mol | [3] |

| CAS Number | 20440-94-2 | [4] |

| Appearance | Solid | [4] |

| Purity | Typically >95% | [4] |

Synthetic Methodologies

The synthesis of triarylamines such as 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline is primarily achieved through cross-coupling reactions that form carbon-nitrogen bonds. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of C-N bonds, typically involving the reaction of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures.[5]

Reaction Principle:

Generalized Ullmann Condensation Workflow

Experimental Protocol (Generalized):

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add the diarylamine (e.g., N-(4-methoxyphenyl)aniline), the aryl halide (e.g., 4-iodoanisole), a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate).

-

Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to a high temperature (typically >150 °C) and maintain it for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired triarylamine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and often more efficient method for C-N bond formation, utilizing a palladium catalyst with a phosphine ligand. This reaction generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[6][7]

Reaction Principle:

Generalized Buchwald-Hartwig Amination Workflow

Experimental Protocol (Generalized):

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the diarylamine, aryl halide, palladium catalyst (e.g., palladium(II) acetate), and a phosphine ligand (e.g., a biarylphosphine ligand).

-

Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Add an anhydrous aprotic solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture (typically 80-110 °C) with stirring for several hours until the starting materials are consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Wash the organic phase, dry it, and remove the solvent in vacuo.

-

Purify the residue by column chromatography to yield the pure triarylamine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Protons (6.8-7.3 ppm): The spectrum is expected to show a series of doublets and triplets in this region, corresponding to the protons on the three aromatic rings. The protons on the methoxy-substituted rings will appear as doublets due to ortho and meta coupling, while the protons on the unsubstituted phenyl ring will show more complex splitting patterns.

-

Methoxy Protons (around 3.8 ppm): A sharp singlet integrating to 6 protons is expected for the two equivalent methoxy groups.

¹³C NMR Spectroscopy:

-

Aromatic Carbons (114-156 ppm): A number of signals are expected in the aromatic region. The carbons attached to the nitrogen and oxygen atoms will be the most downfield.

-

Methoxy Carbon (around 55 ppm): A single signal is expected for the two equivalent methoxy carbons.

Infrared (IR) Spectroscopy:

-

C-N Stretching: A characteristic absorption band is expected in the region of 1250-1350 cm⁻¹.

-

C-O Stretching (Aryl Ether): Strong absorptions are expected around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

-

Aromatic C-H Stretching: Bands are expected just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Several bands will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 305.

Applications in Materials Science

Triarylamines, including 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline, are of significant interest as hole-transporting materials (HTMs) in organic electronic devices.[1][6] Their high hole mobility and suitable highest occupied molecular orbital (HOMO) energy levels make them ideal for use in:

-

Organic Light-Emitting Diodes (OLEDs): In OLEDs, a hole-transport layer (HTL) is crucial for efficiently injecting holes from the anode and transporting them to the emissive layer. Triarylamines are widely used for this purpose, contributing to lower operating voltages and higher device efficiencies.[6][8][9]

-

Perovskite Solar Cells (PSCs): As a component of the hole-transport layer in PSCs, triarylamines facilitate the extraction of holes from the perovskite absorber layer and their transport to the electrode, a critical step in the photovoltaic process.[7][10][11]

The methoxy groups in 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline are electron-donating, which can help to raise the HOMO energy level of the molecule, potentially leading to better energy level alignment with other materials in a device. Furthermore, these groups can enhance the solubility of the compound in organic solvents, which is advantageous for device fabrication via solution processing techniques.

Conclusion

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline is a valuable compound within the broader class of triarylamines. Its synthesis can be achieved through well-established cross-coupling methodologies, and its electronic properties make it a promising candidate for application as a hole-transporting material in organic electronics. Further research into the specific performance of this molecule in devices such as OLEDs and perovskite solar cells is warranted to fully elucidate its potential.

References

-

Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]

-

Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. [Link]

-

Uozumi, Y., & Kimura, T. (2010). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, 46(2), 291-293. [Link]

-

Al-Yasari, A., et al. (2020). Star-shaped triarylamine-based hole-transport materials in perovskite solar cells. Sustainable Energy & Fuels, 4(2), 808-816. [Link]

-

Lee, C.-L., et al. (2021). Triarylamine-Pyridine-Carbonitriles for Organic Light-Emitting Devices with EQE Nearly 40%. Advanced Materials, 33(35), 2008032. [Link]

-

PubChem. (n.d.). 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]

-

Kim, J. H., et al. (2009). High-Tg N-Triarylamine Derivatives as a Hole Injecting Layer in Organic Light-Emitting Diodes. Molecular Crystals and Liquid Crystals, 500(1), 103-111. [Link]

-

Liu, Z., et al. (2019). High-Performance Inverted Perovskite Solar Cells Using Doped Poly(triarylamine) as the Hole Transport Layer. ACS Applied Energy Materials, 2(3), 2266–2274. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxy-N-(4-methoxyphenyl)aniline. John Wiley & Sons, Inc. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

PubChem. (n.d.). 4-methoxy-N-methyl-N-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4,4'-dimethoxy-. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxybenzylidene)-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-methoxy-. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(1-(4-methoxyphenyl)ethyl)-4-methylaniline. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

- 1. Synthesis of Hole-Transporting Materials Containing Triarylamine and its Properties | Scientific.Net [scientific.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | CymitQuimica [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Triarylamine-Pyridine-Carbonitriles for Organic Light-Emitting Devices with EQE Nearly 40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/C9SE00366E [pubs.rsc.org]

- 11. research.ed.ac.uk [research.ed.ac.uk]

Spectroscopic data (NMR, FT-IR, Mass Spec) of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

Foreword: A Note on Data Synthesis and Predictive Analysis

For novel or specialized compounds such as 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline, a complete and publicly collated set of experimental spectroscopic data is not always available. This guide is constructed from the perspective of a senior application scientist, leveraging foundational spectroscopic principles and data from closely related triarylamine analogs to predict, interpret, and present the expected analytical data. This predictive approach serves as a robust framework for researchers synthesizing or working with this compound, providing a validated benchmark for experimental verification. Every prediction and protocol is grounded in authoritative sources to ensure scientific integrity.

Introduction: The Triarylamine Core

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline belongs to the triarylamine class of molecules. These compounds are characterized by a central nitrogen atom bonded to three aromatic rings. Triarylamines are of significant interest in materials science and drug development due to their unique electronic and charge-transport properties.[1][2] The specific molecule , with a molecular formula of C₂₀H₁₉NO₂ and a molecular weight of 305.38 g/mol , features two methoxy-substituted phenyl rings and one unsubstituted phenyl ring, creating an asymmetric structure with distinct electronic characteristics.[3][4]

This guide provides a comprehensive overview of the expected spectroscopic signature of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

Predicted ¹H NMR Spectrum

The asymmetry of the molecule means that the two methoxy-substituted rings are not chemically equivalent. However, due to rapid rotation around the C-N bonds, the protons on each individual ring will exhibit symmetry. We predict a total of 5 distinct signals in the aromatic region and 2 signals for the methoxy groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

|---|---|---|---|---|

| ~ 7.20 | t | 2H | H-3', H-5' | Protons on the unsubstituted phenyl ring, ortho to the nitrogen, will be deshielded. The triplet arises from coupling to H-4'.[5] |

| ~ 7.05 | d | 4H | H-2, H-6, H-2'', H-6'' | Protons on the methoxy-substituted rings ortho to the nitrogen. The doublet arises from coupling to H-3/H-5 and H-3''/H-5''. |

| ~ 6.95 | t | 1H | H-4' | Proton on the unsubstituted phenyl ring, para to the nitrogen. The triplet arises from coupling to H-3'/H-5'.[5] |

| ~ 6.85 | d | 4H | H-3, H-5, H-3'', H-5'' | Protons on the methoxy-substituted rings meta to the nitrogen (ortho to the methoxy group). The doublet arises from coupling to H-2/H-6 and H-2''/H-6''. |

| ~ 3.80 | s | 6H | -OCH₃ | The two methoxy groups are chemically equivalent due to free rotation, resulting in a single, sharp singlet. This value is typical for aromatic methoxy protons.[6][7] |

Note: In an experimental spectrum, the signals at ~7.05 ppm and ~6.85 ppm might resolve into two distinct sets of doublets if the electronic environments of the two methoxy-substituted rings are sufficiently different.

Diagram: ¹H NMR Structural Assignments

Caption: Predicted ¹H NMR assignments for 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the carbon skeleton. Due to symmetry within each ring, we expect 9 distinct signals in the aromatic region and 1 signal for the equivalent methoxy carbons.

Table 2: Predicted ¹³C NMR Data (126 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

|---|---|---|

| ~ 155.0 | C-4, C-4'' | Aromatic carbon directly bonded to the electron-donating methoxy group, resulting in a downfield shift.[6] |

| ~ 148.0 | C-1' | Quaternary carbon of the unsubstituted ring bonded to nitrogen. |

| ~ 142.0 | C-1, C-1'' | Quaternary carbons of the methoxy-substituted rings bonded to nitrogen. |

| ~ 129.0 | C-3', C-5' | Aromatic carbons on the unsubstituted ring.[5] |

| ~ 122.0 | C-2', C-6' | Aromatic carbons on the unsubstituted ring. |

| ~ 121.0 | C-4' | Aromatic carbon on the unsubstituted ring. |

| ~ 120.0 | C-2, C-6, C-2'', C-6'' | Aromatic carbons ortho to the nitrogen on the methoxy-substituted rings. |

| ~ 114.5 | C-3, C-5, C-3'', C-5'' | Aromatic carbons meta to the nitrogen on the methoxy-substituted rings, shielded by the methoxy group.[5] |

| ~ 55.5 | -OCH₃ | Typical chemical shift for carbons of aromatic methoxy groups.[6][7] |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for non-polar to moderately polar compounds and its single deuterium lock signal.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the internal reference standard, defined as 0.00 ppm.[8]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

¹H NMR: Run a standard proton experiment with a 90° pulse, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR: Run a proton-decoupled carbon experiment (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2 seconds is standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline will be dominated by vibrations from the aromatic rings, the C-N bond, and the C-O ether linkages.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on an sp² hybridized carbon of the aromatic rings.[9] |

| 2950 - 2850 | Aliphatic C-H Stretch | Medium-Weak | Asymmetric and symmetric stretching of the C-H bonds in the two methyl (-OCH₃) groups. |

| 1600 - 1580 | C=C Aromatic Ring Stretch | Strong | Strong absorptions from the stretching of the carbon-carbon bonds within the three phenyl rings.[9] |

| 1510 - 1480 | C=C Aromatic Ring Stretch | Strong | A second strong band characteristic of aromatic ring systems. |

| 1335 - 1250 | Aromatic C-N Stretch | Strong | This region is characteristic of the stretching vibration of the C-N bond in aromatic amines. As a tertiary amine, this will be a prominent feature.[10] |

| 1250 - 1200 | Asymmetric C-O-C Stretch | Strong | Strong, characteristic absorption for the aryl-alkyl ether linkage (Ar-O-CH₃).[11] |

| 1050 - 1020 | Symmetric C-O-C Stretch | Medium | The corresponding symmetric stretch for the aryl-alkyl ether.[11] |

| 850 - 750 | C-H Out-of-Plane Bending | Strong | The pattern of these strong "oop" bands can give clues about the substitution pattern on the aromatic rings. |

Note: As a tertiary amine, there will be a complete absence of N-H stretching bands typically seen between 3400-3250 cm⁻¹.[10]

Experimental Protocol for FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring FT-IR data of solid samples.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is critical for achieving a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, which is useful for structural elucidation.

-

Molecular Ion (M⁺•): The molecular ion peak is predicted at m/z = 305 . This corresponds to the molecular weight of C₂₀H₁₉NO₂. The peak should be relatively intense due to the stability of the aromatic system.

-

Key Fragmentation Pathways: Triarylamines can undergo complex fragmentation.[12] Common fragmentation patterns for this molecule would likely involve the loss of substituents from the aromatic rings.[13][14]

Table 4: Predicted Key Fragments in EI-MS

| Predicted m/z | Fragment Loss | Proposed Fragment Structure |

|---|---|---|

| 290 | Loss of •CH₃ | [M - CH₃]⁺ |

| 274 | Loss of •OCH₃ | [M - OCH₃]⁺ |

| 214 | Cleavage of a C-N bond | [C₆H₅-N-C₆H₄OCH₃]⁺ |

| 198 | Cleavage and rearrangement | [M - C₆H₅O]⁺• |

| 182 | Cleavage and rearrangement | [M - C₇H₇O]⁺• |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Diagram: Predicted Mass Spectrometry Fragmentation

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | CymitQuimica [cymitquimica.com]

- 4. 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | C20H19NO2 | CID 10543043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]

- 14. mdpi.com [mdpi.com]

Unraveling the Boundaries of Heat: A Technical Guide to the Thermal Stability and Degradation Pathways of Triarylamine Derivatives

For Immediate Release

Hsinchu, Taiwan – January 1, 2026 – In the ever-evolving landscape of organic electronics and advanced drug development, the performance and longevity of molecular components are paramount. Triarylamine derivatives, a cornerstone class of materials in these fields, exhibit exceptional electronic properties but can be susceptible to thermal stress. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the thermal stability of triarylamine derivatives and the intricate pathways through which they degrade. By understanding these fundamental principles, researchers can design more robust molecules and optimize the operational lifetime of next-generation technologies.

Section 1: The Central Role of Triarylamine Derivatives and the Imperative of Thermal Stability

Triarylamine derivatives are characterized by a central nitrogen atom bonded to three aromatic rings. This unique structure gives rise to a propeller-like conformation and a delocalized π-electron system, which are responsible for their excellent charge-transporting properties.[1] Consequently, they are widely employed as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[2] In the pharmaceutical realm, the arylamine substructure is found in a variety of drugs, where its metabolic stability is a critical factor.

The thermal stability of these compounds is a critical parameter that dictates their suitability for various applications. In organic electronics, devices can experience significant temperature increases during operation. For instance, the interface between the hole transport layer and the anode in OLEDs can degrade under thermal stress, leading to a reduction in device efficiency and lifetime.[3] Similarly, the long-term performance of PSCs is intrinsically linked to the thermal robustness of the HTM layer.[4] Therefore, a thorough understanding of the thermal limits of triarylamine derivatives is essential for the rational design of more durable and reliable materials.

Section 2: Probing Thermal Resilience: Key Analytical Techniques

To rigorously assess the thermal stability of triarylamine derivatives, a suite of analytical techniques is employed. Each provides unique insights into the material's behavior under thermal stress.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material. It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., inert nitrogen or oxidative air).[5] The resulting data, a TGA curve, plots the percentage of weight loss against temperature.

Key Parameters from TGA:

-

Decomposition Temperature (Td): Often defined as the temperature at which 5% or 10% weight loss occurs, indicating the onset of significant degradation.[6][7]

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can provide information about the formation of a stable char.

TGA is invaluable for screening the relative thermal stability of different triarylamine derivatives. For example, polyimides containing triphenylamine moieties have been shown to exhibit high thermal stability, with 5% weight loss temperatures exceeding 500°C.[6]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting point (Tm) and glass transition temperature (Tg). The glass transition temperature is particularly important for amorphous or polymeric triarylamine materials, as it represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[4] Operating devices above the Tg can lead to morphological instabilities and device failure.

| Thermal Property | Description | Importance for Triarylamine Derivatives |

| Decomposition Temperature (Td) | Temperature at which the material begins to chemically degrade. | A primary indicator of the upper limit of a material's operational temperature. Higher Td is desirable for device longevity. |

| Glass Transition Temperature (Tg) | Temperature at which an amorphous solid transitions from a rigid to a more rubbery state. | Crucial for amorphous and polymeric triarylamines used in thin-film devices. Operation above Tg can lead to film dewetting and short-circuiting. |

| Melting Temperature (Tm) | Temperature at which a crystalline solid becomes a liquid. | Relevant for crystalline triarylamine derivatives. A high melting point is often associated with greater molecular packing and stability. |

Evolved Gas Analysis (EGA) using Hyphenated Techniques

To identify the specific molecules released during thermal decomposition, TGA is often coupled with other analytical instruments in what is known as Evolved Gas Analysis (EGA).

-

TGA-Mass Spectrometry (TGA-MS): The gas evolved from the TGA is directly introduced into a mass spectrometer, allowing for the identification of the decomposition products based on their mass-to-charge ratio.[8][9]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful technique involves rapidly heating the sample to a high temperature (pyrolysis) to induce decomposition. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry.[10][11] This method provides a detailed "fingerprint" of the degradation products, offering deep insights into the degradation pathways.[12]

Section 3: The Cascade of Degradation: Unraveling the Pathways

The thermal degradation of triarylamine derivatives is a complex process that can proceed through several pathways, often initiated by the homolytic cleavage of the weakest chemical bonds in the molecule.

The Role of Bond Dissociation Energies (BDE)

The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species.[13] The weakest bonds in a molecule are the most likely to break first under thermal stress. In triarylamine derivatives, the C-N bonds are often the most susceptible to cleavage. The stability of the resulting radicals plays a crucial role in the subsequent degradation cascade.

Common Degradation Pathways

Based on experimental evidence from techniques like Py-GC-MS and theoretical calculations, several key degradation pathways for triarylamine derivatives have been proposed:

-

C-N Bond Cleavage: This is often the initial step, leading to the formation of a diarylaminyl radical and an aryl radical. These highly reactive species can then participate in a variety of secondary reactions.

-

N-H and α(C-H) Bond Cleavage: In triarylamines with alkyl substituents, the N-H and α(C-H) bonds can also be points of initial cleavage.[14]

-

Free Radical Reactions: The initial radical fragments can initiate chain reactions, leading to the formation of a complex mixture of smaller volatile molecules and larger, cross-linked structures. Arylamines are known to undergo oxidation to produce reactive free radical metabolites.

-

Rearrangement Reactions: Under thermal stress, triarylamine derivatives can undergo molecular rearrangements. For example, triarylacetonitrile oxides have been shown to rearrange to the corresponding isocyanates.[15]

-

Formation of Volatile Products: The decomposition of triphenylamine, for instance, is known to emit toxic fumes of nitrogen oxides upon heating.[16]

Section 4: Engineering for Durability: Strategies to Enhance Thermal Stability

A key goal for materials scientists is to design triarylamine derivatives with enhanced thermal stability. Several strategies have proven effective:

-

Introduction of Bulky Substituents: Incorporating bulky groups on the aryl rings can sterically hinder intermolecular interactions and inhibit crystallization, which can be a prelude to degradation.

-

Polymerization: Incorporating triarylamine moieties into a polymer backbone, such as in polyamides or polyimides, can significantly enhance thermal stability.[7] These polymers often exhibit high glass transition temperatures and decomposition temperatures.

-

Modification of the Molecular Core: The choice of the core structure to which the triarylamine units are attached can have a profound impact on thermal stability.

-

Interfacial Engineering: In device applications, modifying the interfaces between the triarylamine layer and adjacent layers with thin buffer layers can improve adhesion and thermal stability.[4]

Section 5: Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA)

This protocol provides a general guideline for performing TGA on a triarylamine derivative powder sample.

-

Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared. Select the appropriate crucible material (e.g., alumina).

-

Sample Preparation: Weigh approximately 5-10 mg of the triarylamine derivative powder into the TGA crucible.

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Set the desired atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min).

-

Program the temperature profile. A typical method involves an initial isothermal step at a low temperature (e.g., 30°C) to stabilize the weight, followed by a heating ramp at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition temperature (e.g., 600-800°C).[17][18]

-

-

Data Acquisition: Start the experiment and record the sample weight as a function of temperature.

-

Data Analysis: Plot the weight percentage versus temperature. Determine the onset of decomposition and the decomposition temperature (Td) at 5% weight loss.

Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol outlines the general steps for analyzing the thermal decomposition products of a triarylamine-based polymer.

-

Instrument Setup:

-

Interface a pyrolyzer to a GC-MS system.

-

Install an appropriate GC column for separating aromatic and nitrogen-containing compounds.

-

Set the GC oven temperature program, injector temperature, and MS parameters.

-

-

Sample Preparation: Place a small amount of the polymer sample (typically in the microgram range) into a pyrolysis sample holder (e.g., a quartz tube).

-

Pyrolysis:

-

Insert the sample holder into the pyrolyzer.

-

Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600-1000°C) in an inert atmosphere (e.g., helium).[10]

-

-

GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparing them to mass spectral libraries (e.g., NIST).[19]

-

Data Interpretation: Analyze the pyrogram (the GC chromatogram of the pyrolysis products) to identify the major degradation products and propose a degradation mechanism.

Section 6: Future Outlook and Conclusion

The quest for more robust and efficient organic electronic devices and safer, more stable pharmaceuticals will continue to drive research into the thermal properties of triarylamine derivatives. Future work will likely focus on the development of new molecular architectures with even greater intrinsic thermal stability, as well as the use of advanced computational modeling to predict degradation pathways and guide the design of next-generation materials.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11775, Triphenylamine. [Link]

-

Tia, M., & Clement, B. (2012). Free Radical Metabolites in Arylamine Toxicity. In Free Radicals in Drug Discovery. [Link]

-

Kondakov, D. Y., Sandifer, J. R., Tang, C. W., & Young, R. H. (2003). Improving the stability of top-emitting organic light-emitting diodes by modification of the anode interface. Journal of Applied Physics, 93(2), 1108–1119. [Link]

- Grancini, G., Roldán-Carmona, C., Zimmermann, I., Mosconi, E., Lee, X., Martineau, D., ... & Nazeeruddin, M. K. (2017). One-Year stable perovskite solar cells by 2D/3D interface engineering.

-

McConnell, S. L. (2012). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]

- Hsiao, S. H., & Yang, C. P. (2007). Synthesis and characterization of novel triphenylamine-containing electrochromic polyimides with benzimidazole substituents. Journal of Polymer Science Part A: Polymer Chemistry, 45(23), 5649-5661.

-

Gibbs, L. W. (1969). The Thermal Rearrangement Of Triarylacetonitrile Oxides. Doctoral Dissertations. 732. [Link]

- Lalevée, J., Allonas, X., & Fouassier, J. P. (2004). N− H and α (C− H) Bond Dissociation Enthalpies of Aliphatic Amines. The Journal of Physical Chemistry A, 108(13), 2534-2541.

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Bararpour, N., & Johnson, K. J. (2015). Thermal degradation of small molecules: a global metabolomic investigation. Analytical chemistry, 87(20), 10398-10405. [Link]